![molecular formula C25H52N2O4 B1329544 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, inner salt CAS No. 6179-44-8](/img/structure/B1329544.png)
1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, inner salt is a useful research compound. Its molecular formula is C25H52N2O4 and its molecular weight is 444.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Cleansing; Foaming; Hair conditioning; Skin conditioning; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Stearamidopropyl betaine primarily targets the GABA transporter 1 (GAT1) , which is the predominant GABA transporter in the central nervous system . GAT1 plays a crucial role in the reuptake of GABA, a major inhibitory neurotransmitter, from the synaptic cleft .
Mode of Action
Stearamidopropyl betaine modulates the GABA uptake by GAT1 . This modulation occurs through the temporal inhibition of the transporter, wherein prolonged occupancy by Stearamidopropyl betaine impedes the swift transition of the transporter to the inward conformation . This interaction with GAT1 results in changes in GABA homeostasis .
Biochemical Pathways
Stearamidopropyl betaine is involved in the methionine-homocysteine cycle . It acts as a methyl group donor for homocysteine remethylation catalyzed by betaine homocysteine methyltransferase (BHMT), converting homocysteine back into methionine . This process is crucial for maintaining normal homocysteine levels and preventing hyperhomocysteinemia .
Pharmacokinetics
A study on betaine, a related compound, showed that betaine doses of 100 mg/kg/day and 250 mg/kg/day resulted in equivalent total plasma homocysteine concentrations in patients with certain metabolic deficiencies .
Result of Action
The interaction of Stearamidopropyl betaine with GAT1 and its role in the methionine-homocysteine cycle result in several molecular and cellular effects. It helps in preserving neurons from excitotoxicity by improving GABA homeostasis . Additionally, it reduces homocysteine levels, thereby preventing hyperhomocysteinemia, a condition associated with various health risks .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Stearamidopropyl betaine. For instance, microorganisms have evolved efficient strategies to survive in the presence of physical, biological, and chemical stresses, and one universal stress-protectant strategy employed by most microorganisms is the use of betaine as the predominant stress protectant against drought, osmotic, and temperature stress . Therefore, the action of Stearamidopropyl betaine may be influenced by similar environmental conditions.
Properties
CAS No. |
6179-44-8 |
|---|---|
Molecular Formula |
C25H52N2O4 |
Molecular Weight |
444.7 g/mol |
IUPAC Name |
carboxymethyl-dimethyl-[3-(octadecanoylamino)propyl]azanium;hydroxide |
InChI |
InChI=1S/C25H50N2O3.H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-24(28)26-21-19-22-27(2,3)23-25(29)30;/h4-23H2,1-3H3,(H-,26,28,29,30);1H2 |
InChI Key |
RXXAIRNNVXVCPK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)O.[OH-] |
Key on ui other cas no. |
6179-44-8 |
physical_description |
Liquid |
Pictograms |
Irritant |
Origin of Product |
United States |
Q1: What is the role of Stearamidopropyl betaine in personal care formulations, and how does it interact with other surfactants?
A1: Stearamidopropyl betaine acts as a secondary surfactant in personal care formulations, working alongside primary anionic surfactants like ammonium lauryl sulfate. [] While the research paper doesn't delve into the specific interactions, it highlights that Stearamidopropyl betaine, belonging to the betaine family of surfactants, is known for its mildness and ability to enhance the foaming and conditioning properties of formulations. [] This suggests a synergistic effect when combined with anionic surfactants, potentially by mitigating their harshness and improving the overall sensory experience of the product. Further research could explore the specific mechanisms underlying these interactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-](/img/structure/B1329462.png)

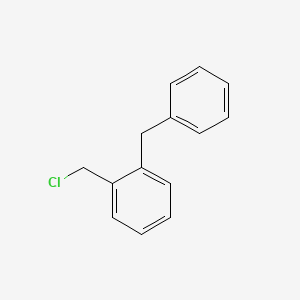

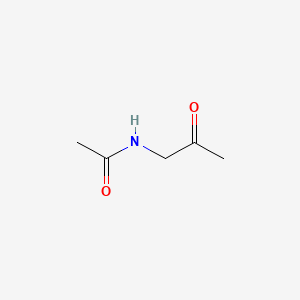
![4-[1-(4-hydroxy-3-methylphenyl)cyclohexyl]-2-methylphenol](/img/structure/B1329472.png)
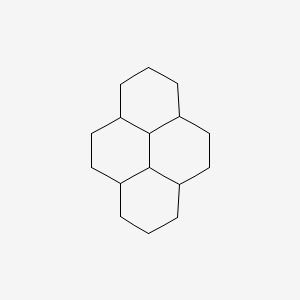

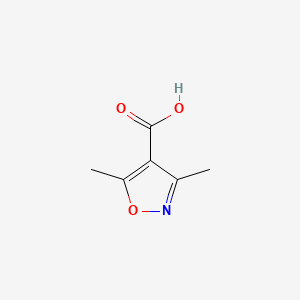
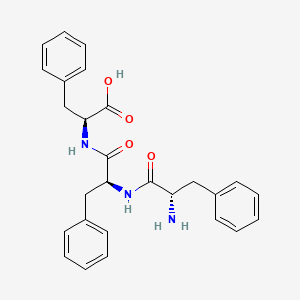

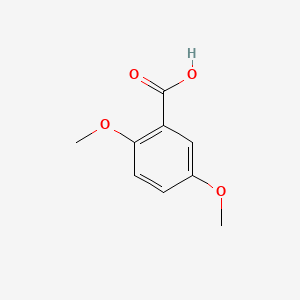
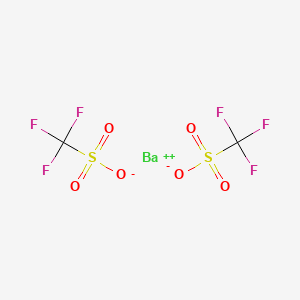
![Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B1329484.png)
